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Compound of Interest

Compound Name: massarigenin C

Cat. No.: B1249984

Get Quote

Introduction & Chemical Strategy
Massarigenin C (C₁₁H₁₂O₅) is a polyketide-derived secondary metabolite isolated from

marine-derived fungi such as Massarina sp. and Coniothyrium sp.[1][3] Structurally, it belongs

to a class of spiro-lactones (often related to massarilactones) or highly oxygenated

isochromans.[1][3] These scaffolds exhibit significant biological activities, including

neuraminidase inhibition (antiviral potential) and cytotoxicity against specific cancer cell lines.

[2][4]

For drug development professionals, the Massarigenin scaffold presents a unique challenge: its

compact, rigid spiro-cyclic core is densely functionalized, offering specific vectors for SAR

exploration but requiring precise synthetic control.[1][3]

The Strategic Approach: "Core-First" Divergence
Instead of relying on low-yielding fermentation extraction, this guide proposes a Total Synthesis

approach to access the core scaffold, followed by Late-Stage Functionalization (LSF).[1][3]

Core Synthesis: We utilize a Hypervalent Iodine (PIDA)-mediated Oxidative Spirocyclization.

[1][3] This reaction is robust, scalable, and constructs the critical spiro-center in a single step
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from a phenolic precursor.[1][3]

SAR Logic: We define three "Zones of Modification" to probe the biological pharmacophore:

Zone 1 (Hydroxyl Array): Acylation/Alkylation to probe H-bond donor/acceptor

requirements.[1][2][3]

Zone 2 (Enone/Alkene System): Saturation or Michael additions to test electrophilicity.[1]

[2][3]

Zone 3 (Lactone Ring): Ring-opening or bioisosteric replacement.[1][3]

Protocol 1: Total Synthesis of the Massarigenin
Core Scaffold
Objective: Synthesize the key spiro-lactone intermediate (Massarigenin core) on a gram scale.

Mechanism: The reaction proceeds via the oxidation of a phenol to a phenoxenium ion, which

is trapped by a pendant carboxylic acid or alcohol, forming the spiro-lactone.

Reagents & Equipment[1][2][5][6]
Precursor: 3-(2,4-dihydroxy-6-methylphenyl)propanoic acid derivative (synthesized via

standard Knoevenagel/Reduction sequence).[1][3]

Oxidant: Phenyliodine(III) diacetate (PIDA) or PIFA.[1]

Solvent: 2,2,2-Trifluoroethanol (TFE) – Critical for stabilizing the cation intermediate.[1][2][3]

Equipment: Jacketed glass reactor (0°C to RT), Rotary Evaporator, Flash Chromatography

system.[1][2]

Step-by-Step Methodology
Precursor Preparation:

Dissolve the phenolic acid precursor (1.0 equiv) in TFE (0.1 M concentration).
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Note: TFE is preferred over MeOH to prevent solvent attack (methoxylation) which leads

to side products.[1][2][3]

Oxidative Cyclization:

Cool the solution to 0°C under an Argon atmosphere.

Add PIDA (1.1 equiv) portion-wise over 15 minutes. The solution will turn transiently

yellow/orange.[3]

Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) and stir for 2 hours.

TLC Monitoring: Look for the disappearance of the starting phenol (UV active, FeCl₃

positive) and the appearance of a less polar product.

Quench & Workup:

Quench the reaction with saturated aqueous NaHCO₃.[3]

Extract 3x with Ethyl Acetate (EtOAc).[1][3]

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate[1][2]

Safety: PIDA residues are distinct; ensure thorough washing.[1][2][3]

Purification:

Purify via Flash Column Chromatography (SiO₂).[1][3]

Eluent: Hexane:EtOAc gradient (80:20

50:50).[1][2][3]

Yield Target: 65-75%.

Protocol 2: Divergent Derivatization (SAR Library
Generation)
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Objective: Create a focused library of 10-15 analogs targeting the hydroxyl and alkene

functionalities.

Workflow A: Hydroxyl Functionalization (Zone 1)
Targeting the C-4/C-6 hydroxyls to modulate solubility and cell permeability.[1][3]

Acylation (Esters):

To a solution of Massarigenin Core (50 mg) in DCM (1 mL), add Pyridine (2.0 equiv) and

DMAP (0.1 equiv).

Add the corresponding Acid Chloride (R-COCl, 1.2 equiv) at 0°C.[1][3]

Stir 4h. Quench with 1M HCl.

Rationale: Lipophilic esters often improve passive transport across cell membranes.[1][2]

[3]

Carbamoylation (Carbamates):

React with Isocyanates (R-N=C=O) in THF with Et₃N catalysis.

Rationale: Carbamates are more hydrolytically stable than esters, prolonging half-life in

plasma.[1][2][3]

Workflow B: Enone Modification (Zone 2)
Targeting the reactive double bond (Michael acceptor).[1]

Epoxidation:

Treat with m-CPBA in DCM at 0°C.

Rationale: Epoxides can act as covalent warheads for cysteine residues in the target

protein (e.g., neuraminidase).

Michael Addition (Thiol-Click):
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React with R-SH (e.g., benzyl mercaptan) in MeOH with catalytic Et₃N.[1][3]

Rationale: Probes the necessity of the electrophilic double bond for activity. If the adduct is

inactive, the Michael acceptor is essential.[2]

Visualization: Synthesis & SAR Logic
The following diagram illustrates the synthetic flow and the strategic decision points for SAR

generation.

Key Reaction Features
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Caption: Synthetic workflow from phenolic precursor to divergent SAR library generation via

PIDA-mediated cyclization.

Protocol 3: Biological Assay & Data Analysis[1][3]
To validate the SAR, derivatives must be tested in a relevant biological system.[2] We focus on

Neuraminidase Inhibition (a known target for this class).[1]

Neuraminidase Inhibition Assay (Fluorescence)
Principle: Measures the hydrolysis of the fluorogenic substrate MUNANA by bacterial or viral

neuraminidase.

Buffer Prep: 32.5 mM MES buffer (pH 6.5), 4 mM CaCl₂.

Enzyme Mix: Incubate Neuraminidase (e.g., from C. perfringens or Influenza virus) with the

Test Compound (0.1

M to 100

M) for 30 min at 37°C.

Substrate Addition: Add MUNANA (200

M final conc).

Readout: Measure fluorescence (Ex: 365 nm, Em: 450 nm) after 30 min.

Data Processing: Calculate % Inhibition relative to DMSO control. Determine IC₅₀ using non-

linear regression (GraphPad Prism).

Data Presentation Standard
Report data in a comparative table to identify trends.
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Compound
ID

R1 (OH-4) R2 (Alkene)
IC₅₀
(Neuramini
dase)

Cytotoxicity
(HeLa) CC₅₀

SAR Insight

MSG-01

(Core)
-H C=C

8.2

M

25

M

Baseline

activity.[1][3]

MSG-02 -Acetyl C=C
12.5

M

50

M

Acetylation

reduces

potency (H-

bond donor

needed).[1][3]

MSG-03 -H Epoxide
2.1

M

10

M

Epoxide

increases

potency

(Covalent

trap?).[1][2]

[3]

MSG-04 -H Thiol-Adduct
>100

M

>100

M

Saturation

destroys

activity

(Michael

acceptor

essential).[1]

[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Mensacarcin | C21H24O9 | CID 403671 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. Germacrene C | C15H24 | CID 25244915 - PubChem [pubchem.ncbi.nlm.nih.gov]

4. Structures and Biological Activities of Secondary Metabolites from Xylaria spp - PMC
[pmc.ncbi.nlm.nih.gov]

5. Flow Chemistry-Enabled Divergent and Enantioselective Total Syntheses of Massarinolin
A, Purpurolides B, D, E, 2,3-Deoxypurpurolide C, and Structural Revision of Massarinolin A -
PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Note: Synthesis and SAR Profiling of
Massarigenin C Derivatives]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1249984/docs#application-note-synthesis-and-sar-
profiling-of-massarigenin-c-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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